silane CAS No. 76752-38-0](/img/structure/B14445632.png)
[(4-Chloro-2-methylbutan-2-yl)oxy](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-2-methylbutan-2-yl)oxysilane is an organosilicon compound that features a silicon atom bonded to three methyl groups and an oxygen atom, which is further bonded to a 4-chloro-2-methylbutan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-methylbutan-2-yl)oxysilane typically involves the reaction of 4-chloro-2-methyl-2-butanol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate alkoxide, which then reacts with trimethylchlorosilane to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of (4-Chloro-2-methylbutan-2-yl)oxysilane may involve similar synthetic routes but optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-methylbutan-2-yl)oxysilane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form the corresponding alcohol and silanol.
Oxidation: The compound can undergo oxidation to form various oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium azide or potassium iodide.
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Major Products
Substitution: Products depend on the nucleophile used.
Hydrolysis: 4-chloro-2-methyl-2-butanol and trimethylsilanol.
Oxidation: Various oxidized derivatives of the original compound.
Scientific Research Applications
(4-Chloro-2-methylbutan-2-yl)oxysilane has several applications in scientific research:
Organic Synthesis: Used as a reagent or intermediate in the synthesis of more complex molecules.
Material Science: Utilized in the preparation of silicon-based materials with specific properties.
Biology and Medicine:
Mechanism of Action
The mechanism of action of (4-Chloro-2-methylbutan-2-yl)oxysilane involves its reactivity towards various nucleophiles and electrophiles. The silicon-oxygen bond can be cleaved under certain conditions, leading to the formation of reactive intermediates that can participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-2-methylbutan-2-yl)oxysilane
- (4-Chloro-2-methylbutan-2-yl)oxymethylsilane
Uniqueness
(4-Chloro-2-methylbutan-2-yl)oxysilane is unique due to its specific substitution pattern and the presence of the trimethylsilyl group, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications where these properties are advantageous.
Properties
CAS No. |
76752-38-0 |
|---|---|
Molecular Formula |
C8H19ClOSi |
Molecular Weight |
194.77 g/mol |
IUPAC Name |
(4-chloro-2-methylbutan-2-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C8H19ClOSi/c1-8(2,6-7-9)10-11(3,4)5/h6-7H2,1-5H3 |
InChI Key |
HHLLDPWYGRATAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCl)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


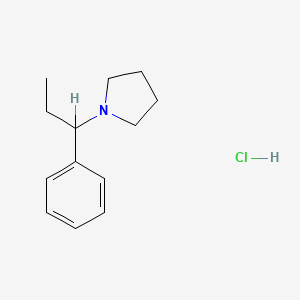
![[(4-Chlorophenyl)diazenyl-methylamino]methanol](/img/structure/B14445561.png)
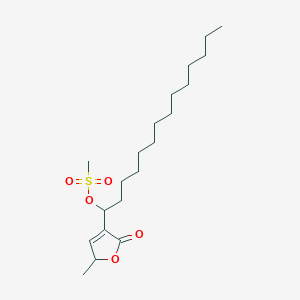

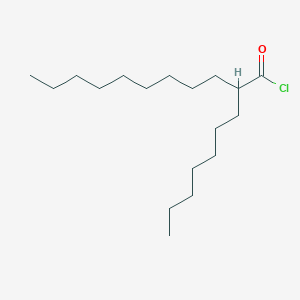



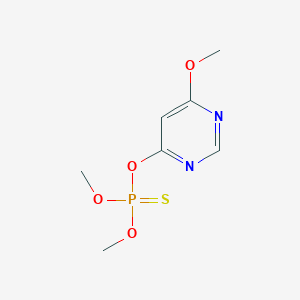
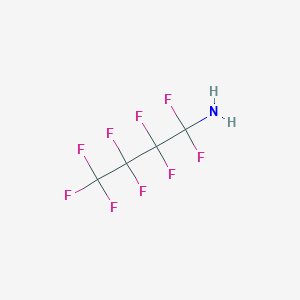


![4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester, (2S)-](/img/structure/B14445624.png)
phosphane](/img/structure/B14445631.png)
